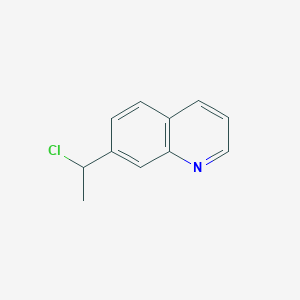
7-(1-Chloroethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Chloroethyl)quinoline is a quinoline derivative with the molecular formula C11H10ClN. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have gained significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 7-(1-Chloroethyl)quinoline can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for quinoline derivatives often involve catalytic systems and optimized reaction conditions to maximize yield and efficiency. For example, the use of α,β-unsaturated aldehydes as starting materials has been explored for the synthesis of quinoline and its derivatives .
Chemical Reactions Analysis
7-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can lead to the formation of thioquinoline derivatives .
Scientific Research Applications
7-(1-Chloroethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(1-Chloroethyl)quinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, the compound may interact with proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
7-(1-Chloroethyl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that shares a similar quinoline structure but with different functional groups.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, exhibiting different chemical reactivity and biological activity.
Thioquinoline: A sulfur-containing quinoline derivative with unique properties and applications.
The uniqueness of this compound lies in its specific chloroethyl functional group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
7-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3 |
InChI Key |
LUEDYBYTNBXIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















